trans-1,2-Cyclooctanediol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del ácido yohimbico implica varios pasos. Un método común incluye la extracción de la corteza de yohimbe utilizando etanol, seguido de la precipitación con agua, filtración y concentración de los ingredientes activos . El extracto se somete entonces a procesos de purificación adicionales, que incluyen la separación con resina macroporosa y la recristalización utilizando acetato de etilo para lograr una alta pureza .

Métodos de producción industrial: La producción industrial de ácido yohimbico sigue procesos de extracción y purificación similares, pero a mayor escala. El uso de técnicas cromatográficas avanzadas, como la cromatografía líquida de alta resolución (HPLC), garantiza la calidad y pureza constantes del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido yohimbico experimenta varias reacciones químicas, incluyendo la oxidación, la reducción y la sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las reacciones de halogenación a menudo implican reactivos como el cloro o el bromo en condiciones controladas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados con grupos funcionales alterados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones de la investigación científica

El ácido yohimbico tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Organic Synthesis

trans-1,2-Cyclooctanediol serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

Chiral Auxiliary

One notable application is its use as a chiral auxiliary in asymmetric synthesis. The compound can facilitate the production of enantiomerically enriched compounds, which are crucial in pharmaceuticals. For instance, it has been used in the synthesis of alpha-amino acids and other biologically active molecules by providing a chiral environment that influences reaction outcomes.

| Reaction Type | Product | Reference |

|---|---|---|

| Asymmetric synthesis of alpha-amino acids | Various alpha-amino acids | |

| Formation of chiral ligands | Hydroxy phosphonates |

Building Block for Complex Molecules

This compound can also be utilized as a building block for more complex organic structures. It has been employed in the synthesis of polymers and other materials due to its hydroxyl groups that can undergo further functionalization.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its role as an intermediate in drug development.

Drug Formulation

The compound is utilized in the formulation of various drugs, particularly those requiring specific stereochemical configurations. Its ability to stabilize certain molecular arrangements makes it a valuable asset in drug design.

Research Studies

Research has indicated that this compound derivatives exhibit biological activity that could be beneficial for therapeutic applications. For example, studies have explored its potential effects on enzyme inhibition and receptor binding.

Material Science Applications

This compound has found applications beyond organic chemistry and pharmaceuticals; it is also significant in material science.

Polymer Chemistry

The compound acts as a precursor for the synthesis of polymers with desirable properties such as increased thermal stability and mechanical strength. Its diol structure allows for cross-linking reactions that enhance polymer networks.

| Material Type | Properties | Applications |

|---|---|---|

| Polymeric materials | Enhanced thermal stability | Coatings, adhesives |

| Cross-linked networks | Improved mechanical strength | Structural materials |

Case Study 1: Asymmetric Synthesis Using this compound

A study published in The Journal of Organic Chemistry demonstrated the effectiveness of this compound as a chiral auxiliary in synthesizing enantiomerically pure compounds. The researchers reported high yields and excellent diastereoselectivity when using this compound in their synthetic routes .

Case Study 2: Polymer Development

In another investigation focused on material science, researchers utilized this compound to create novel polymeric materials with enhanced properties suitable for high-performance applications. The study highlighted the compound's role in improving the mechanical properties of the resulting polymers .

Mecanismo De Acción

El ácido yohimbico ejerce sus efectos principalmente bloqueando los receptores adrenérgicos alfa-2 presinápticos . Esta acción conduce a un aumento de la liberación de neurotransmisores como la norepinefrina, lo que resulta en un flujo sanguíneo mejorado y la estimulación del sistema nervioso central . El compuesto también interactúa con otros objetivos moleculares, incluyendo los receptores de serotonina y dopamina, contribuyendo a sus diversos efectos farmacológicos .

Comparación Con Compuestos Similares

Compuestos similares:

Yohimbina: Otro alcaloide del indol derivado del mismo árbol, conocido por sus propiedades afrodisíacas y estimulantes.

Ajmalicina: Un alcaloide con efectos vasodilatadores, utilizado en el tratamiento de la hipertensión.

Corynantina: Un diastereómero de la yohimbina con una actividad bloqueadora adrenérgica similar.

Singularidad del ácido yohimbico: El ácido yohimbico es único debido a su estructura molecular específica, que le permite interactuar con múltiples tipos de receptores y exhibir una amplia gama de actividades biológicas. Su capacidad para modular tanto los sistemas adrenérgicos como los serotoninérgicos lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Actividad Biológica

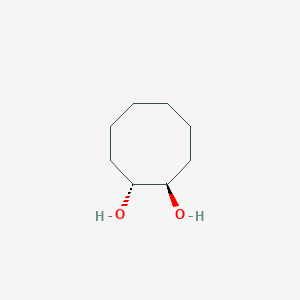

Trans-1,2-Cyclooctanediol (trans-1,2-COD) is a cyclic diol with the molecular formula . Its unique structure and properties have garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of trans-1,2-COD, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its two hydroxyl groups attached to a cyclooctane ring. This configuration allows it to participate in various chemical reactions and biological interactions. The compound's structural formula can be represented as follows:

Research indicates that trans-1,2-COD exhibits biological activity by modulating neurotransmitter systems. Specifically, it affects both adrenergic and serotonergic pathways, which are crucial for regulating mood, anxiety, and cardiovascular functions .

Key Mechanisms:

- Adrenergic Modulation: Trans-1,2-COD has been shown to block presynaptic alpha-2 adrenergic receptors, leading to increased norepinephrine release. This mechanism may contribute to its potential use in treating conditions such as depression and anxiety.

- Serotonergic Activity: The compound also interacts with serotonin receptors, which may enhance its antidepressant effects by increasing serotonin levels in the synaptic cleft.

Biological Activity and Therapeutic Applications

The biological activity of trans-1,2-COD has been explored in various studies:

- Antidepressant Effects: In animal models, trans-1,2-COD demonstrated significant antidepressant-like effects comparable to established antidepressants. The compound's ability to modulate neurotransmitter levels suggests its potential as a therapeutic agent for mood disorders.

- Anxiolytic Properties: Studies have indicated that trans-1,2-COD may possess anxiolytic effects. Its action on adrenergic receptors could help alleviate anxiety symptoms without the sedative effects commonly associated with traditional anxiolytics.

- Neuroprotective Effects: Preliminary research suggests that trans-1,2-COD may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property could be beneficial in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of trans-1,2-COD:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antidepressant-like behavior in rodent models when administered at specific dosages. |

| Study 2 | Showed anxiolytic effects through behavioral tests and neurotransmitter level assessments in mice. |

| Study 3 | Investigated the neuroprotective effects against oxidative stress-induced damage in cultured neuronal cells. |

Propiedades

IUPAC Name |

(1R,2R)-cyclooctane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSOFJYAGDTKSK-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@H]([C@@H](CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309870 | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108268-29-7, 42565-22-0 | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108268-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Cyclooctanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42565-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.